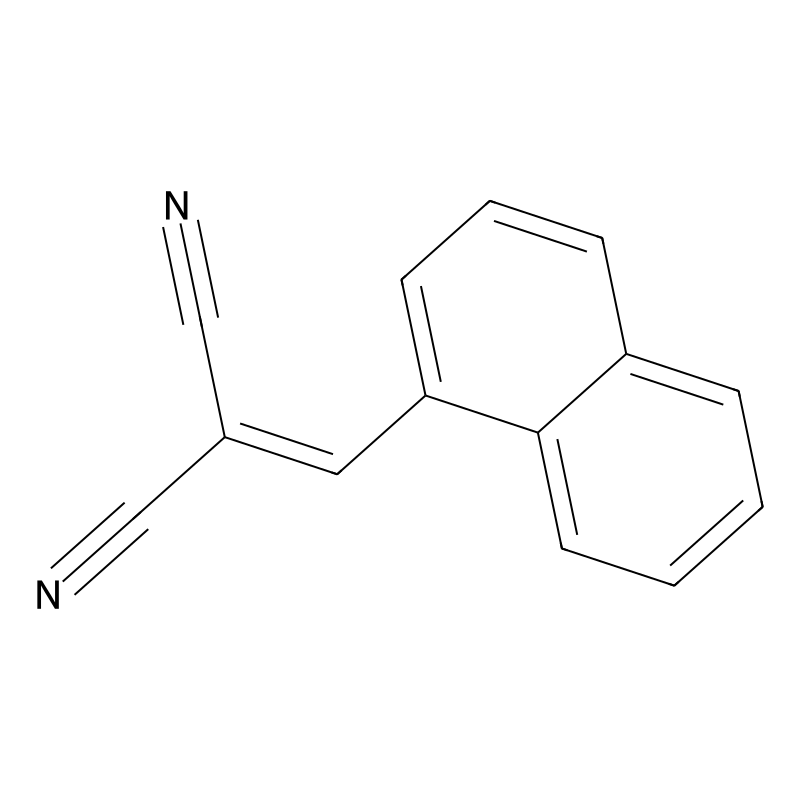

(1-naphthylmethylene)malononitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic electronics

The presence of the naphthyl group and the cyano (nitrile) groups in (1-naphthylmethylene)malononitrile suggests potential for applications in organic electronics. Aromatic hydrocarbons like naphthalene are known for their ability to delocalize electrons, a property crucial for charge transport in organic semiconductors . The cyano groups can further enhance electron-withdrawing properties, potentially influencing conductivity and other electronic properties . However, specific research on (1-naphthylmethylene)malononitrile in this context is scarce.

Precursor for organic synthesis

(1-Naphthylmethylene)malononitrile's structure incorporates a reactive methylene group (CH₂), flanked by electron-withdrawing cyano groups. This configuration makes it a potential candidate as a building block for further organic synthesis. Malononitrile derivatives are known to participate in various reactions, including condensations and cyclizations, to form complex organic molecules . Research exploring (1-naphthylmethylene)malononitrile as a reactant in organic synthesis is an ongoing area of investigation.

Material science applications

The rigid, aromatic structure of (1-naphthylmethylene)malononitrile suggests potential applications in material science. Aromatic compounds can form strong intermolecular interactions, leading to the formation of stable crystals or polymers. The cyano groups can further influence these interactions. However, specific research on the material properties and potential applications of (1-naphthylmethylene)malononitrile is limited.

(1-naphthylmethylene)malononitrile is an organic compound with the molecular formula . It features a naphthyl group attached to a malononitrile moiety, which is characterized by two cyano groups () and a central methylene bridge. This compound is notable for its unique structural properties that contribute to its reactivity and biological activity.

Additionally, it can undergo electrophilic substitution reactions due to the presence of the naphthyl group, allowing for further functionalization at various positions on the aromatic system .

Research indicates that (1-naphthylmethylene)malononitrile exhibits significant biological activities, particularly in antioxidant and antimicrobial properties. Studies have shown that derivatives of malononitrile can modulate cellular resistance to oxidative stress and influence multiple signaling pathways, making them potential candidates for therapeutic applications .

Moreover, its derivatives have been explored for their ability to act as fluorescent probes, which can be utilized in biological imaging and sensing applications due to their photophysical properties .

The synthesis of (1-naphthylmethylene)malononitrile typically involves the following methods:

- Knoevenagel Condensation: This is the most common method, where malononitrile is reacted with 1-naphthaldehyde in the presence of a base, such as sodium ethoxide or piperidine, under reflux conditions. This method yields (1-naphthylmethylene)malononitrile efficiently .

- Mechanochemical Approaches: Recent studies have explored grinding techniques that facilitate the reaction between malononitrile and naphthaldehyde without solvents, promoting greener chemistry practices .

- Alternative Synthesis Routes: Other synthetic routes may involve pre-functionalized naphthalene derivatives or variations in reaction conditions to achieve desired yields and purities .

(1-naphthylmethylene)malononitrile stands out due to its unique combination of structural features and versatile applications across organic synthesis and biological research. Its ability to participate in diverse

Interaction studies involving (1-naphthylmethylene)malononitrile have revealed its capacity to form complexes with various metal ions and other organic molecules. These interactions can significantly alter its electronic properties and enhance its utility in sensing applications. For instance, studies have demonstrated how these compounds can selectively bind to certain ions, leading to changes in fluorescence that can be quantitatively measured .

Similar compounds include:

- Benzylidene Malononitrile: Shares structural similarities but lacks the naphthyl moiety; primarily used for its fluorescent properties.

- Phenylmethylene Malononitrile: Similar structure but with a phenyl group instead of a naphthyl group; exhibits different reactivity patterns.

- Naphthalenemalononitriles: Variants that include different substituents on the naphthalene ring; these compounds may exhibit distinct biological activities.

Comparison TableCompound Unique Features

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

204.068748264 g/mol

Monoisotopic Mass

204.068748264 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Unique Features |

XLogP3 3.2

Hydrogen Bond Acceptor Count 2

Exact Mass 204.068748264 g/mol

Monoisotopic Mass 204.068748264 g/mol

Heavy Atom Count 16

Dates

Last modified: 11-23-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|